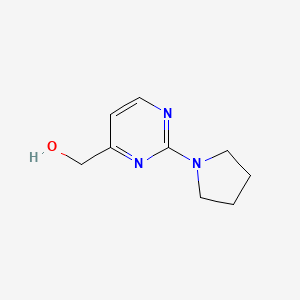
(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol: is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine ring and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidine derivatives and pyrrolidine.
Reaction Steps:
Industrial Production Methods: Industrial production of (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for heterocyclic compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Employed in the synthesis of specialty chemicals for research and development.
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- (2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-2-one
- 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine derivatives
- 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles
Uniqueness:
- The presence of the hydroxymethyl group in (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- The combination of the pyrimidine and pyrrolidine rings offers a unique scaffold for drug design and development.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-7-8-3-4-10-9(11-8)12-5-1-2-6-12/h3-4,13H,1-2,5-7H2 |
InChI Key |
ZRZYNUKCMHUMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















